molecular formula C16H19N B1265890 Diphenethylamine CAS No. 6308-98-1

Diphenethylamine

Cat. No. B1265890
M. Wt: 225.33 g/mol
InChI Key: ACSAKRLPJQIBFB-UHFFFAOYSA-N
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Patent
US07897788B2

Procedure details

Sodiumtriacetoxyborohydride (8.87 g, 41.3 mmol) is added in small portions at 0° C. to a stirred solution of phenethylamine (5.0 g, 41.3 mmol) and phenylacetaldehyde (4.96 g, 41.3 mmol) in methanol (50 ml). The reaction mixture is stirred at rt overnight, poured onto saturated aqueous KH2PO4 solution and extracted twice with EtOAc. The solvent is evaporated, the residue is taken up in 1N HCl and washed twice with dichloromethane. The aqueous layer is adjusted to pH 9 by the addition of ammonium hydroxide solution and extracted with dichloromethane. Drying the combined organic layers over Na2SO4 and evaporating the solvents give crude title compound as a pale yellow oil.
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH2:15]([NH2:23])[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]1([CH2:30][CH:31]=O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.OP([O-])(O)=O.[K+]>CO>[CH2:15]([NH:23][CH2:31][CH2:30][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.87 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
4.96 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
washed twice with dichloromethane
ADDITION
Type
ADDITION
Details
The aqueous layer is adjusted to pH 9 by the addition of ammonium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying the combined organic layers over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporating the solvents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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